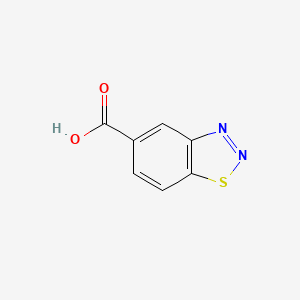

1,2,3-Benzothiadiazole-5-carboxylic acid

描述

1,2,3-Benzothiadiazole-5-carboxylic acid is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiadiazole ring with a carboxylic acid group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

准备方法

1,2,3-Benzothiadiazole-5-carboxylic acid can be synthesized through several methods. One common synthetic route involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation . Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.

化学反应分析

1,2,3-Benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include sodium nitrite for diazotisation, disulfur dichloride for the Herz reaction, and various oxidizing or reducing agents depending on the desired product. Major products formed from these reactions include substituted benzothiadiazoles and their derivatives.

科学研究应用

Chemistry

In synthetic chemistry, 1,2,3-Benzothiadiazole-5-carboxylic acid serves as a crucial building block for the creation of more complex molecules and polymers. Its derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability.

Biology

Research has demonstrated that this compound possesses significant biological activities. It has been studied for its antimicrobial and antifungal properties. For instance, derivatives of 1,2,3-benzothiadiazole have shown effectiveness against various pathogens in laboratory settings .

Case Study: A study published in the MDPI journal highlighted that certain derivatives exhibited potent curative rates against Tobacco Mosaic Virus (TMV), with rates reaching up to 90% in some formulations .

Medicine

The potential therapeutic applications of this compound are being explored extensively. Its unique chemical structure allows it to interact with biological targets effectively. Research indicates that it may have anticancer properties and could be developed as a drug candidate for various diseases .

Case Study: In one investigation, compounds based on the benzothiadiazole scaffold were shown to have significant anticancer activity in vitro against several cancer cell lines .

Industry

In industrial applications, this compound is utilized in the production of various chemicals including specialty chemicals and materials used in coatings and plastics. Its ability to form stable structures makes it valuable in creating durable products.

Data Table: Applications Overview

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for polymers | Versatile synthesis routes available |

| Biology | Antimicrobial agents | Effective against multiple pathogens |

| Medicine | Potential anticancer agent | Significant activity against cancer cell lines |

| Industry | Dyes and pigments | High stability and vibrant colors |

作用机制

The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can activate natural defense mechanisms in plants, similar to the role of salicylic acid and methyl jasmonate . This activation leads to the induction of genes for systemic acquired resistance and the production of pathogenesis-related proteins.

相似化合物的比较

1,2,3-Benzothiadiazole-5-carboxylic acid can be compared with other similar compounds, such as:

2,1,3-Benzothiadiazole-5-carboxylic acid: Another benzothiadiazole derivative with a carboxylic acid group at a different position.

Acibenzolar-S-methyl: A derivative used as a fungicide that activates plant defense mechanisms.

Benzothiazole: A related compound with a thiazole ring fused to a benzene ring.

The uniqueness of this compound lies in its specific structure and the position of the carboxylic acid group, which influences its chemical reactivity and applications.

生物活性

1,2,3-Benzothiadiazole-5-carboxylic acid (BTDCA) is an aromatic heterocyclic compound characterized by a benzene ring fused to a thiadiazole ring with a carboxylic acid group at the 5-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic properties. This article provides a comprehensive overview of the biological activity of BTDCA, supported by research findings and case studies.

Chemical Structure and Properties

BTDCA has the molecular formula CHNOS and is known for its stability and reactivity in various biochemical environments. The presence of the carboxylic acid group enhances its solubility in water, making it suitable for biological applications.

Antimicrobial Properties

Research has shown that BTDCA exhibits significant antimicrobial activity against various pathogens. A study demonstrated that BTDCA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This data indicates that BTDCA is particularly effective against fungal pathogens, suggesting its potential as an antifungal agent in agricultural applications .

Anticancer Activity

BTDCA derivatives have been investigated for their anticancer properties. A specific derivative demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC values were recorded as follows:

| Cell Line | IC (µg/mL) |

|---|---|

| MCF-7 | 12.8 |

| HeLa | 8.1 |

These findings indicate that BTDCA derivatives may serve as promising candidates for cancer therapy due to their selective cytotoxicity .

Plant Defense Mechanisms

BTDCA has been shown to enhance plant resistance against pathogens through the activation of systemic acquired resistance (SAR). In a study involving zucchini plants (Cucurbita pepo), treatment with BTDCA resulted in increased resistance to viral infections. The compound activates defense pathways similar to those triggered by salicylic acid .

The biological activity of BTDCA is attributed to its interaction with specific molecular targets within cells. It is believed to activate signaling pathways that lead to enhanced immune responses in plants and apoptotic pathways in cancer cells. For instance, BTDCA may modulate the expression of genes involved in stress responses and apoptosis .

Case Study 1: Antifungal Efficacy

A field study evaluated the effectiveness of BTDCA as a fungicide against Fusarium oxysporum, a common plant pathogen. Results indicated a significant reduction in disease incidence when plants were treated with BTDCA compared to untreated controls.

Case Study 2: Cancer Cell Inhibition

In vitro studies assessed the effects of BTDCA on breast cancer cells. The derivative demonstrated not only cytotoxicity but also induced apoptosis through mitochondrial pathway activation, highlighting its dual role as both an anticancer agent and a pro-apoptotic compound.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 1,2,3-benzothiadiazole-5-carboxylic acid, and how can purity be optimized?

- Synthesis : A common route involves functionalizing the benzothiadiazole core. For example, nitration of benzothiadiazole followed by reduction and carboxylation can yield the target compound. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid group for further derivatization .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm with melting point analysis (>300°C, though decomposition may occur) .

Q. What spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : The aromatic proton signals appear between δ 7.5–8.5 ppm, with the carboxylic acid proton (if present) as a broad peak around δ 12–13 ppm. Carbonyl carbons resonate near δ 165–170 ppm .

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and N=S vibrations (~1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 178. Confirm molecular weight (180.18 g/mol) via high-resolution MS .

Q. What safety precautions are essential during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in a cool (<25°C), dry place under inert gas (argon or nitrogen) to prevent degradation. Avoid prolonged exposure to light .

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

Advanced Research Questions

Q. How can I design experiments to study the reactivity of the carboxylic acid group in this compound?

- Derivatization : React with SOCl₂ to form the acid chloride, followed by coupling with amines (e.g., benzylamine) to produce amides. Monitor reaction progress via FTIR loss of -OH and appearance of amide C=O (~1650 cm⁻¹) .

- Kinetic Studies : Use HPLC to track reactant consumption under varying temperatures (25–80°C) and catalysts (DMAP, DCC). Calculate rate constants using pseudo-first-order approximations .

Q. What analytical strategies resolve conflicting data in reaction byproduct identification?

- Hyphenated Techniques : LC-MS/MS can separate and identify byproducts (e.g., dimerization products or sulfoxide derivatives). Compare fragmentation patterns with literature .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine-substituted derivatives) for unambiguous structural confirmation. SHELXL is recommended for refinement .

Q. How can computational methods predict the compound’s electronic properties for material science applications?

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d,p) are suitable for sulfur-containing heterocycles .

- Solubility Prediction : Apply COSMO-RS to estimate solubility in organic solvents (e.g., DMSO or THF) based on molecular surface charge .

属性

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIALVLMUYKKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370736 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192948-09-7 | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。